2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid
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Overview
Description
2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group, a methyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under radical conditions.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of signaling pathways and the inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridazine ring substituted with a methyl group and a trifluoromethyl group, contributing to its unique properties. Its molecular formula is C8H6F3N2O2 and it has a molecular weight of approximately 232.14 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against certain viral strains. Studies indicate that modifications in the pyridazine ring can enhance its efficacy against viral replication.
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and potentially improving bioavailability.
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and enhances interaction with biological targets |
Methyl Substitution on Pyridazine | Modulates receptor binding affinity |
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Viral Enzymes : The compound may inhibit enzymes critical for viral replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Modulation of Signaling Pathways : It might affect various signaling pathways involved in inflammation and cancer progression.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of pyridazine compounds exhibited significant antiviral activity with EC50 values in the low micromolar range against specific viral strains .
- Cytotoxicity in Cancer Cells : Research indicated that this compound displayed cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the cell type .
- In Vivo Studies : Animal model studies have shown that this compound can reduce tumor size significantly compared to controls, suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C8H7F3N2O3 |
---|---|
Molecular Weight |
236.15 g/mol |
IUPAC Name |
2-[3-methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O3/c1-4-2-5(8(9,10)11)7(16)13(12-4)3-6(14)15/h2H,3H2,1H3,(H,14,15) |
InChI Key |
VXMWYHKXHJNICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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